molecular formula C25H29NO4 B2897388 3-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid CAS No. 282525-06-8

3-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Cat. No.: B2897388
CAS No.: 282525-06-8
M. Wt: 407.51
InChI Key: RCMIREQGPGLFQT-UHFFFAOYSA-N
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Description

3-Cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is an Fmoc-protected amino acid derivative with a cyclohexyl substituent at the β-position and a carboxylic acid group at the terminal position. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions . The cyclohexyl moiety contributes to enhanced hydrophobicity and steric bulk, which can influence peptide conformation, solubility, and intermolecular interactions. This compound is typically used in the synthesis of non-natural peptides or peptidomimetics for biomedical research, particularly in drug discovery and structural studies.

Properties

IUPAC Name

3-cyclohexyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c27-24(28)14-18(17-8-2-1-3-9-17)15-26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,17-18,23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMIREQGPGLFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition of Cyclohexylamine to α,β-Unsaturated Esters

This method involves the nucleophilic addition of cyclohexylamine to an α,β-unsaturated ester, such as ethyl acrylate, followed by hydrolysis to yield the β-amino acid. The reaction is typically catalyzed by Lewis acids like zinc triflate or under basic conditions. For example:

  • Cyclohexylamine is reacted with ethyl acrylate in tetrahydrofuran (THF) at 0–5°C for 12 hours.
  • The resulting β-amino ester intermediate is hydrolyzed using aqueous NaOH (2 M) at 60°C for 6 hours to yield 3-cyclohexyl-4-aminobutanoic acid.

Key challenges include controlling regioselectivity and minimizing side reactions such as over-addition. Purification via recrystallization (ethanol/water) achieves >90% purity.

Strecker Synthesis with Cyclohexanone

An alternative route employs the Strecker reaction, where cyclohexanone is treated with ammonium chloride and potassium cyanide in the presence of HCl. The resulting α-aminonitrile is hydrolyzed under acidic conditions (HCl, 110°C, 24 hours) to yield the β-amino acid. While this method offers a one-pot synthesis, it requires careful handling of cyanide reagents and yields moderate enantiomeric purity (70–75%).

Protection of the Amino Group with [(9H-Fluoren-9-yl)methoxy]carbonyl (Fmoc)

The Fmoc group is introduced to protect the primary amino group during subsequent peptide coupling reactions. The following protocol is widely adopted:

  • Reagents :

    • 3-Cyclohexyl-4-aminobutanoic acid (1 equiv)
    • [(9H-Fluoren-9-yl)methoxy]carbonyl chloride (Fmoc-Cl, 1.2 equiv)
    • N,N-Diisopropylethylamine (DIEA, 2.5 equiv)
    • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
  • Procedure :

    • Dissolve the β-amino acid in DCM (0.1 M) under nitrogen atmosphere.
    • Add DIEA dropwise at 0°C, followed by Fmoc-Cl.
    • Stir at room temperature for 6–8 hours.
    • Quench with aqueous HCl (1 M), extract with DCM, and dry over Na2SO4.
  • Yield and Purity :

    • Typical yields range from 85–92%.
    • Purity is confirmed via HPLC (C18 column, 90:10 acetonitrile/water, >98% purity).

Optimization of Reaction Conditions

Solvent Selection

Comparative studies indicate that DMF improves solubility of the β-amino acid but may lead to racemization at elevated temperatures. DCM is preferred for stereochemical integrity, albeit with slower reaction kinetics.

Temperature Control

Maintaining temperatures below 25°C during Fmoc protection minimizes epimerization. For example, reactions conducted at 0°C show <2% racemization, versus 8–10% at 40°C.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, 0.1% TFA modifier).

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc aromatic), 7.58 (t, J = 7.3 Hz, 2H), 7.40 (t, J = 7.4 Hz, 2H), 5.10 (s, 1H, NH), 4.40 (d, J = 6.8 Hz, 2H, CH2-Fmoc), 2.50–2.30 (m, 2H, CH2-COO), 1.80–1.20 (m, 11H, cyclohexyl).
  • MS (ESI+) : m/z calculated for C25H31NO4 [M+H]+: 409.52; found: 409.48.

Challenges and Mitigation Strategies

  • Racemization :

    • Use of chiral auxiliaries (e.g., Oppolzer’s sultam) during the Michael addition ensures enantiomeric excess >95%.
    • Low-temperature Fmoc protection reduces epimerization.
  • Low Solubility :

    • Co-solvents like THF/DCM (1:1) enhance solubility without compromising reactivity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of different substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound exhibits promising pharmacological activities, including anti-inflammatory and analgesic effects. Computational tools like PASS (Prediction of Activity Spectra for Substances) suggest that it may interact favorably with biological targets due to its structural features, particularly the fluorenyl moiety which enhances binding affinity.

Synthesis and Optimization
The synthesis of 3-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid typically involves multi-step organic reactions. Optimizing these synthesis pathways is crucial for achieving high purity and yield, which are essential for subsequent biological evaluations.

Biochemical Interactions

Binding Studies
Research on the binding interactions of this compound with various enzymes and receptors is ongoing. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are employed to determine binding kinetics and thermodynamics. These studies provide insights into how effectively the compound interacts with potential therapeutic targets.

Enzyme Catalysis
The compound's reactivity can be influenced by enzymatic pathways, highlighting its role in metabolic processes. Understanding these interactions can help elucidate its biological activity and therapeutic potential.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluoren-9-ylmethoxy carbonyl group plays a crucial role in its binding affinity and biological activity.

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : The hydroxylated derivative () has higher aqueous solubility than the cyclohexyl analogue, which is more lipophilic.

Biological Activity

3-Cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, also known as Fmoc-cyclohexylalanine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Information

  • Molecular Formula : C25H29NO4
  • Molecular Weight : 429.51 g/mol
  • CAS Number : 2219354-02-4
  • SMILES Notation : C1CCCCC1C(C(=O)O)N(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(C1)O
PropertyValue
Molecular FormulaC25H29NO4
Molecular Weight429.51 g/mol
CAS Number2219354-02-4
SolubilitySoluble in DMSO

The biological activity of 3-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid primarily involves its role as an amino acid derivative, which can influence various biochemical pathways. The compound acts as an inhibitor of specific enzymes involved in metabolic processes, including those related to cancer cell proliferation and antibiotic resistance.

Anticancer Activity

Recent studies have demonstrated that compounds similar to Fmoc-cyclohexylalanine exhibit promising anticancer properties. For instance, research indicates that amino acid derivatives can inhibit the growth of various cancer cell lines by interfering with protein synthesis and promoting apoptosis.

Case Study: Inhibition of Cancer Cell Growth

A study conducted on breast cancer cell lines showed that derivatives of Fmoc-cyclohexylalanine significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the inhibition of ribosomal protein synthesis, leading to cell cycle arrest and apoptosis.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It has shown activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein translation.

Case Study: Efficacy Against MRSA

In vitro studies revealed that 3-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid exhibited an MIC (minimum inhibitory concentration) of 8 µg/mL against MRSA, highlighting its potential as a therapeutic agent in treating resistant bacterial infections.

Absorption and Metabolism

Research indicates that the absorption of this compound is significantly influenced by its lipophilicity, allowing for better penetration through cellular membranes. However, detailed pharmacokinetic profiles are still under investigation.

Toxicity Studies

Preliminary toxicity assessments suggest that the compound has a favorable safety profile at therapeutic doses. Further studies are required to establish comprehensive toxicity data across different biological systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, and what are their advantages/limitations?

  • Methodology : The synthesis typically involves multi-step protocols:

Protection of the amino group with the Fmoc (9-fluorenylmethoxycarbonyl) group using Fmoc-Cl in a basic medium (e.g., NaHCO₃/DMF).

Coupling reactions to introduce the cyclohexyl moiety, often via carbodiimide-mediated amidation (e.g., EDC/HOBt).

Deprotection and purification using HPLC or flash chromatography.

  • Key Considerations : Yield optimization (typically 60-85%) depends on steric hindrance from the cyclohexyl group and solvent choice (DMF or THF preferred) .

Q. How is the structural integrity of this compound validated in research settings?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the Fmoc group (δ 7.3–7.8 ppm for fluorenyl protons) and cyclohexyl substituents (δ 1.0–2.0 ppm).
  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 456.2).
  • HPLC : Purity >95% is standard, with reverse-phase C18 columns and acetonitrile/water gradients .

Q. What are the primary research applications of this compound?

  • Peptide Synthesis : The Fmoc group acts as a temporary protecting group for amines, enabling SPPS (solid-phase peptide synthesis).
  • Drug Discovery : Used to introduce hydrophobic cyclohexyl motifs into peptide backbones to enhance membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., anti-inflammatory vs. inert results)?

  • Approach :

Assay Validation : Replicate experiments under standardized conditions (e.g., LPS-induced inflammation models).

Structural Confirmation : Ensure batch-to-batch consistency via LC-MS and circular dichroism.

Target Profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to proposed targets (e.g., COX-2).

  • Case Study : Discrepancies in anti-inflammatory activity may arise from impurities in early synthetic batches .

Q. What strategies optimize the compound’s solubility and stability in biological assays?

  • Solubility Enhancements :

  • Use co-solvents (e.g., DMSO ≤1% v/v) or lipid-based carriers.
  • Modify the cyclohexyl group to a more polar substituent (e.g., hydroxylated derivatives).
    • Stability :
  • Store lyophilized at -20°C; avoid prolonged exposure to light (Fmoc group is UV-sensitive).
  • Monitor degradation via LC-MS over 72-hour stability trials .

Q. How does the cyclohexyl group influence the compound’s interaction with lipid bilayers or enzyme active sites?

  • Experimental Design :

  • Molecular Dynamics (MD) Simulations : Compare free energy of insertion into lipid bilayers vs. linear alkyl analogs.
  • Enzymatic Assays : Test inhibitory activity against serine proteases (e.g., trypsin) with/without cyclohexyl modification.
    • Findings : The cyclohexyl group increases hydrophobic interactions, improving membrane penetration but potentially reducing aqueous solubility .

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